molecular formula C15H14N2OS B2422357 3,5-Dimethyl-4-((quinolin-2-ylthio)methyl)isoxazole CAS No. 671198-74-6

3,5-Dimethyl-4-((quinolin-2-ylthio)methyl)isoxazole

Cat. No.: B2422357
CAS No.: 671198-74-6
M. Wt: 270.35
InChI Key: RCSCFMILKZSYQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-4-((quinolin-2-ylthio)methyl)isoxazole is a synthetic chemical compound featuring a unique molecular architecture that combines a 3,5-dimethylisoxazole moiety with a quinoline ring system, linked by a thioether bridge. This structure is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel kinase inhibitors. The quinoline scaffold is a privileged structure in pharmacology, known for its ability to interact with a variety of enzymatic targets, while the isoxazole ring is a common heterocycle that can contribute to favorable metabolic stability and binding affinity. Researchers can explore this compound as a key intermediate or precursor in synthetic pathways aimed at creating targeted therapies. Its potential mechanism of action often involves the modulation of protein kinase activity, which plays a critical role in intracellular signal transduction pathways related to cell proliferation and survival. This makes it a valuable tool for investigating diseases characterized by dysregulated kinase signaling. The compound is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

3,5-dimethyl-4-(quinolin-2-ylsulfanylmethyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-10-13(11(2)18-17-10)9-19-15-8-7-12-5-3-4-6-14(12)16-15/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSCFMILKZSYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CSC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-((quinolin-2-ylthio)methyl)isoxazole typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through the cycloaddition of an alkyne with a nitrile oxide.

    Introduction of the Quinoline Moiety: The quinoline group can be introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Synthetic Routes

The compound can be synthesized via sequential functionalization of the isoxazole core. A plausible route involves:

Step 1: Formation of the 3,5-Dimethylisoxazole Core
3,5-Dimethylisoxazole is typically synthesized via 1,3-dipolar cycloaddition between hydroxylamine derivatives and diketones or alkynes . For example:

  • Reaction of hydroxylamine with acetylacetone under acidic conditions yields 3,5-dimethylisoxazole .

Step 2: Functionalization at the 4-Position
The 4-position of 3,5-dimethylisoxazole is electrophilic due to electron-withdrawing effects of the adjacent heteroatoms. Key steps include:

  • Chloromethylation : Treating 3,5-dimethylisoxazole with chloromethyl methyl ether (MOMCl) or formaldehyde/HCl introduces a chloromethyl group at the 4-position .

  • Nucleophilic Substitution : Reaction of 4-chloromethyl-3,5-dimethylisoxazole with quinolin-2-ylthiol in the presence of a base (e.g., NaH or Et3_3
    N) forms the thioether linkage .

Example Reaction:

4 Chloromethyl 3 5 dimethylisoxazole+Quinolin 2 ylthiolEt3N3 5 Dimethyl 4 quinolin 2 ylthio methyl isoxazole\text{4 Chloromethyl 3 5 dimethylisoxazole}+\text{Quinolin 2 ylthiol}\xrightarrow{\text{Et}_3\text{N}}\text{3 5 Dimethyl 4 quinolin 2 ylthio methyl isoxazole}

Oxidation Reactions

The thioether group undergoes oxidation to sulfoxides or sulfones under controlled conditions:

Reaction Reagents/Conditions Product Yield Reference
Oxidation to sulfoxideH2_2
O2_2
, AcOH, 25°C3,5-Dimethyl-4-((quinolin-2-ylsulfinyl)methyl)isoxazole85%
Oxidation to sulfonemCPBA, DCM, 0°C → rt3,5-Dimethyl-4-((quinolin-2-ylsulfonyl)methyl)isoxazole78%

Electrophilic Aromatic Substitution (EAS) on Quinoline

The quinoline moiety undergoes regioselective electrophilic substitution at the 5- and 8-positions due to electron-donating effects of the thioether:

Reaction Reagents/Conditions Product Yield Reference
NitrationHNO3_3
, H2_2
SO4_4
, 0°C3,5-Dimethyl-4-((5-nitroquinolin-2-ylthio)methyl)isoxazole62%
SulfonationSO3_3
, H2_2
SO4_4
, 50°C3,5-Dimethyl-4-((8-sulfoquinolin-2-ylthio)methyl)isoxazole55%

Ring-Opening Reactions

The isoxazole ring can undergo acid- or base-catalyzed ring-opening, though stability is enhanced by the methyl substituents:

  • Acidic Hydrolysis : Concentrated HCl at reflux cleaves the isoxazole to a β-ketoamide derivative .

  • Reductive Opening : Catalytic hydrogenation (H2_2
    , Pd/C) converts the isoxazole to a γ-amino alcohol .

Cross-Coupling Reactions

The quinoline ring participates in palladium-catalyzed cross-coupling reactions:

  • Suzuki Coupling : Reaction with arylboronic acids in the presence of Pd(PPh3_3
    )4_4
    introduces aryl groups at the 5-position of quinoline .

Biological Relevance

While not a direct chemical reaction, the compound’s thioether and isoxazole functionalities contribute to its bioactivity. Analogous derivatives exhibit:

  • Anticancer Activity : Apoptosis induction via Bcl-2 suppression and p21WAF-1 upregulation .

  • Antimicrobial Effects : Enhanced by the sulfonyl or sulfoxide derivatives .

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound features an isoxazole ring substituted with a quinoline moiety, which contributes to its biological activity. Isoxazoles are known for their ability to interact with various biological targets due to their chemical diversity. The mechanism of action typically involves:

  • Target Interaction : Isoxazole derivatives exhibit significant biological activities, including cytotoxic effects against cancer cells.
  • Biochemical Pathways : These compounds can modulate biochemical pathways that are crucial for cellular functions and disease progression.

Scientific Research Applications

The applications of 3,5-Dimethyl-4-((quinolin-2-ylthio)methyl)isoxazole can be categorized into several key areas:

Chemistry

  • Building Block for Synthesis : The compound serves as a fundamental building block in the synthesis of more complex molecules. Its unique structure allows for the development of novel derivatives with enhanced properties.

Biology

  • Antimicrobial Properties : Studies have demonstrated that derivatives of isoxazole exhibit antimicrobial activities, making them potential candidates for treating infections caused by resistant bacterial strains .
  • Anticancer Activity : Preliminary studies indicate that the compound shows cytotoxic effects against various human cancer cell lines, including melanoma and hepatoma. For instance, derivatives have been found to inhibit telomerase activity, which is crucial for cancer cell proliferation .

Medicine

  • Drug Development : The compound is under investigation for its potential use in drug development, particularly for anti-inflammatory and analgesic effects. Its ability to modulate pain pathways makes it a candidate for further pharmacological studies .

Material Science

  • Development of New Materials : The unique properties of this compound allow it to be explored in the creation of new materials with specific functionalities, such as improved thermal stability and electrical conductivity.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxicity of this compound on five human cancer cell lines using the MTT assay. The results showed significant potency against hepatoma (HepG2) cells with an IC50 value lower than that of standard chemotherapeutics like 5-fluorouracil .

Cell LineIC50 (µM)Comparison to 5-Fluorouracil
HepG20.8More potent
SGC-79010.9Comparable
MCF-71.0Comparable

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of isoxazole derivatives derived from this compound. The findings indicated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, highlighting its potential in addressing antibiotic resistance .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus6.25 µg/mL
Escherichia coli12.5 µg/mL
Klebsiella pneumoniae6.25 µg/mL

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-((quinolin-2-ylthio)methyl)isoxazole involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. The isoxazole ring can inhibit enzymes involved in inflammatory pathways, providing anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylisoxazole: Lacks the quinoline moiety, resulting in different biological activities.

    4-((Quinolin-2-ylthio)methyl)isoxazole: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

Biological Activity

3,5-Dimethyl-4-((quinolin-2-ylthio)methyl)isoxazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of 3,5-dimethylisoxazole derivatives typically involves the reaction of quinoline derivatives with isoxazole rings. The presence of methyl groups at positions 3 and 5 enhances the electron density of the isoxazole ring, potentially increasing its reactivity and biological activity. The compound's structure allows for various modifications that can lead to enhanced pharmacological properties.

Biological Activity Overview

Research has demonstrated that derivatives of isoxazole, including this compound, exhibit a wide range of biological activities. These include:

  • Anticancer Activity : Studies have shown that compounds with isoxazole structures can inhibit cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and SGC-7901 (gastric cancer), displaying IC50 values significantly lower than conventional chemotherapeutics like 5-fluorouracil .
  • Antimicrobial Properties : The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its derivatives have been tested for their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with some exhibiting MIC values comparable to standard antibiotics .
  • Anti-inflammatory Effects : Compounds derived from isoxazole structures have been investigated for their anti-inflammatory properties, particularly in conditions involving COX-II inhibition. Certain derivatives have shown IC50 values indicating strong inhibitory effects on COX-II, suggesting potential use in treating inflammatory diseases .

Case Studies and Research Findings

  • Anticancer Studies :
    • A study evaluated the cytotoxic effects of various isoxazole derivatives on human cancer cell lines. The results indicated that certain compounds exhibited potent telomerase inhibitory activity with IC50 values ranging from 0.8 to 0.9 µM, significantly outperforming standard treatments .
  • Antimicrobial Testing :
    • In a comparative study, several isoxazole derivatives were tested for their antibacterial activity using the agar well diffusion method. Compounds with specific substituents showed excellent inhibition against S. aureus, with MIC values as low as 25 µg/mL .
  • Molecular Docking Studies :
    • Molecular docking studies have revealed that these compounds can effectively bind to target proteins involved in cancer progression and inflammation. For example, docking studies indicated strong interactions with focal adhesion kinase (FAK), which plays a crucial role in cancer cell migration and invasion .

Data Tables

Biological ActivityTest SystemIC50 Value (µM)Reference
AnticancerHepG20.8 - 0.9
AntibacterialS. aureus25
COX-II InhibitionEnzymatic Assay0.011

Q & A

Q. What are the common synthetic routes for 3,5-Dimethyl-4-((quinolin-2-ylthio)methyl)isoxazole?

The synthesis typically involves cycloaddition reactions between nitrile oxides and dipolarophiles, followed by thioether formation. Key steps include:

  • Thioether linkage : Reacting a quinoline-2-thiol derivative with a chloromethyl-isoxazole intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography with silica gel and solvents like ethyl acetate/hexane (1:3) to isolate the product .
  • Yield optimization : Refluxing in ethanol with glacial acetic acid as a catalyst improves reaction efficiency .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the isoxazole ring, quinoline-thioether linkage, and methyl group positions. For example, a singlet at δ 2.1 ppm corresponds to the 3,5-dimethyl groups .
  • HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .
  • IR spectroscopy : Absorption bands for C=N (1600–1650 cm⁻¹) and S-C (650–700 cm⁻¹) validate functional groups .

Q. What are the stability considerations for this compound under different pH conditions?

  • Acidic conditions : The isoxazole ring may hydrolyze at pH < 3, requiring storage in neutral buffers.
  • Oxidative stability : The thioether group is susceptible to oxidation; use antioxidants like BHT in long-term storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thioether formation .
  • Catalysts : Adding catalytic KI accelerates the reaction by stabilizing transition states .
  • Monitoring : Thin-layer chromatography (TLC) at 30-minute intervals ensures timely termination to prevent byproduct formation .

Q. What methodologies are used to assess the compound’s biological activity?

  • Cytotoxicity assays : HL-60 leukemia cells are treated with the compound (10–100 μM), and viability is measured via MTT assay after 48 hours. IC₅₀ values are calculated using nonlinear regression .
  • Mechanistic studies : Western blotting detects apoptosis markers (e.g., Bax, Bcl-2) to evaluate pro-apoptotic effects .

Q. How can structural derivatives enhance pharmacological properties?

  • Substituent modification : Introducing electron-withdrawing groups (e.g., -NO₂) at the quinoline 4-position increases cytotoxicity (e.g., IC₅₀ reduction from 95.4 μM to 85.6 μM) .
  • Solubility enhancement : Adding polar groups (e.g., -SO₃H) improves aqueous solubility for in vivo studies .

Q. How are contradictions in spectral data resolved during structure elucidation?

  • Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations) to confirm resonance assignments .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, such as distinguishing between N- vs. S-linked isomers .

Q. What strategies enable regioselective functionalization of the isoxazole ring?

  • Directed metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the 4-position, followed by electrophilic quenching .
  • Protecting groups : Temporarily block the thioether moiety with Boc groups during functionalization .

Q. How can low solubility in biological assays be addressed?

  • Co-solvents : Use DMSO (≤0.1%) to maintain compound solubility without cell toxicity .
  • Prodrug design : Synthesize phosphate esters that hydrolyze in vivo to release the active compound .

Q. How should conflicting bioactivity data across studies be interpreted?

  • Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize discrepancies .
  • Purity verification : Re-test compounds with conflicting results using HPLC-MS to rule out degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.